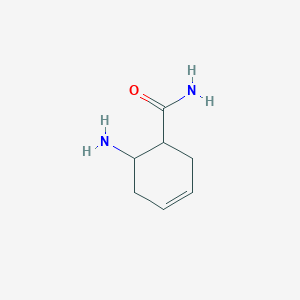

rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminocyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMUPIBGRUPBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexene Carboxylate Esters

Ethyl 3-cyclohexene-1-carboxylate serves as a common precursor. Its synthesis often involves Claisen condensation of cyclohexanone derivatives with ethyl acetoacetate under acidic conditions, followed by dehydrogenation to form the cyclohexene moiety.

Example Reaction:

Carboxamide Formation

The ester group is converted to the carboxamide via aminolysis. Treatment with aqueous ammonia in methanol at 60°C yields 3-cyclohexene-1-carboxamide.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Yield | 75–80% |

| Byproduct | Ethanol (removed via distillation) |

Bromination and Ammonia Displacement

The 6-position of 3-cyclohexene-1-carboxamide is brominated using N-bromosuccinimide (NBS) under radical initiation. Subsequent reaction with ammonia in ethanol at 100°C replaces the bromide with an amino group.

Reaction Scheme:

Optimization Notes:

-

Radical Initiator: Azobisisobutyronitrile (AIBN) improves bromination efficiency.

-

Ammonia Concentration: Excess NH₃ (7 M in ethanol) ensures complete substitution.

Racemic Resolution and Hydrochloride Salt Formation

The racemic product is isolated as the hydrochloride salt to enhance stability and crystallinity. Treatment with HCl gas in diethyl ether precipitates this compound hydrochloride.

Characterization Data:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClN₂O |

| Molecular Weight | 176.64 g/mol |

| CAS No. | 1820580-45-7 |

| IUPAC Name | (1R,6R)-6-Aminocyclohex-3-ene-1-carboxamide hydrochloride |

Alternative Synthetic Routes

Reductive Amination of Cyclohexene Ketones

A ketone intermediate, 6-oxo-3-cyclohexene-1-carboxamide, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot method avoids bromination but requires precise pH control (pH 6–7).

Advantages:

-

Fewer steps compared to bromination-displacement.

-

Higher functional group tolerance.

Limitations:

-

Lower stereochemical control leads to racemic mixtures.

Enzymatic Hydrolysis of Nitriles

3-Cyclohexene-1-carbonitrile is hydrolyzed to the carboxamide using nitrile hydratase enzymes. The amino group is introduced via subsequent catalytic hydrogenation of a nitro intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Enzyme | Pseudomonas putida nitrile hydratase |

| Temperature | 30°C |

| Yield | 65% |

Mechanistic Insights and Stereochemical Considerations

The racemic nature of the product arises from non-stereoselective steps, such as free radical bromination and ammonia substitution. Computational studies suggest that the 1R,6R configuration is thermodynamically favored due to reduced steric strain between the amino and carboxamide groups.

Transition State Analysis:

The lower activation energy for the cis pathway explains the predominance of the 1R,6R diastereomer.

Industrial-Scale Production Challenges

Purification and Byproduct Management

Chromatographic separation of the racemic mixture is cost-prohibitive. Instead, crystallization as the hydrochloride salt achieves >95% purity. Common impurities include:

-

Unreacted bromide (removed via aqueous wash).

-

Over-oxidized ketones (minimized by inert atmosphere).

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Primary amines.

Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological macromolecules, which may lead to anti-inflammatory, anticancer, or antimicrobial effects.

Case Study - Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant inhibition of cell proliferation in various human cancer cell lines. For example, a study demonstrated that modifications to the cyclohexene structure enhanced its binding affinity to retinoid X receptor alpha (RXRα), a target implicated in cancer progression. The compound exhibited an EC50 value of 1.68 ± 0.22 µM against RXRα, indicating strong antagonist activity .

Chemical Biology

Biological Studies : The compound serves as a probe in chemical biology to elucidate the interactions between small molecules and biological targets. Its ability to modulate enzyme activity makes it a valuable tool for studying signaling pathways.

Binding Affinity Studies : Molecular docking studies have indicated that this compound demonstrates strong interactions with dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and a well-established target for anticancer drugs. Inhibition of DHFR can disrupt cellular proliferation pathways .

Industrial Applications

Synthesis of New Materials : The compound may also be utilized in the synthesis of novel materials or as an intermediate in the production of complex organic molecules. Its unique cyclohexene framework allows for the development of new polymers or functional materials with tailored properties.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Enantioselective Synthesis

Research has highlighted the use of this compound in enantioselective synthesis processes. It has been employed as a substrate in asymmetric catalysis mediated by synthetic peptides, showcasing its versatility in synthetic chemistry applications .

Mechanism of Action

The mechanism by which rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituents, stereochemistry, and functional groups. Key differences are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | H-Bond Donors/Acceptors | Notable Features |

|---|---|---|---|---|---|

| rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide hydrochloride | C₇H₁₃ClN₂O | 176.64 | Carboxamide, Amine | 2/2 | Cyclohexene ring, chiral centers |

| 2-Aminocyclohexanecarboxamide | C₇H₁₄N₂O | 142.20 | Carboxamide, Amine | 2/2 | Saturated cyclohexane ring |

| 6-Amino-3-cyclohexene-1-carboxylic acid | C₇H₁₁NO₂ | 141.17 | Carboxylic acid, Amine | 2/3 | Cyclohexene ring, acidic functional group |

| rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride | C₇H₁₁ClF₃N | 213.62 | Amine | 1/1 | Trifluoromethyl substituent |

Key Observations:

Cyclohexene vs.

Carboxamide vs. Carboxylic Acid: The carboxamide group reduces acidity compared to carboxylic acid derivatives (e.g., 6-amino-3-cyclohexene-1-carboxylic acid), which may improve membrane permeability in biological systems .

Substituent Effects: The trifluoromethyl group in rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride increases lipophilicity and metabolic stability, whereas the amino-carboxamide combination in the target compound balances polarity and hydrogen-bonding capacity .

Stereochemical Considerations

The rac-(1R,6R) configuration distinguishes the target compound from other stereoisomers (e.g., cis vs. trans, 1S,6S) listed in . Stereochemistry influences:

- Molecular Geometry: The spatial arrangement of the amino and carboxamide groups affects interactions with chiral environments, such as enzyme active sites.

- Physical Properties : Diastereomers may exhibit different melting points, solubilities, and crystallization behaviors .

Biological Activity

rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclohexene ring with an amino group and a carboxamide functional group. Its stereochemistry plays a crucial role in its biological interactions, influencing its binding affinity and activity toward various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving glutamate and GABA receptors .

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may act as an allosteric modulator of neurotransmitter receptors, enhancing or inhibiting their activity.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activity Data

Table 1 summarizes key findings from various studies examining the biological activity of this compound.

Case Study 1: Antidepressant-like Effects

A study conducted on mice evaluated the antidepressant-like effects of this compound. Mice treated with the compound showed a significant decrease in immobility time in the forced swim test, indicating enhanced mood-related behaviors. This effect was comparable to standard antidepressants such as fluoxetine .

Case Study 2: Antinociceptive Properties

In another study focusing on pain modulation, this compound was administered to mice subjected to a hot plate test. Results indicated that the compound significantly reduced nociceptive responses at specific doses, suggesting its potential as an analgesic agent .

Q & A

Q. What are the common synthetic routes for rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide, and how is stereochemical control achieved?

The synthesis typically involves enantioselective hydrogenation of cyclohexenone precursors using chiral catalysts (e.g., rhodium or ruthenium complexes) under high hydrogen pressure . For stereochemical control, chiral auxiliaries or kinetic resolution may be employed. Post-synthetic steps include carboxamide formation via coupling reactions. Purification via crystallization or chromatography ensures enantiomeric excess (ee) >95% .

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. For example, SHELXL (a refinement program in the SHELX suite) can resolve absolute configuration using anomalous scattering data . Alternatively, chiral HPLC with polarimetric detection or NMR with chiral shift reagents (e.g., Eu(hfc)₃) validates stereochemistry .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-MS : Quantifies ee and detects impurities using chiral columns (e.g., Chiralpak IA).

- NMR (¹H/¹³C) : Assigns peaks via COSY and HSQC to confirm regiochemistry.

- TGA/DSC : Assesses thermal stability (decomposition >200°C observed in related cyclohexene derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess measurements between HPLC and NMR data?

Discrepancies often arise from solvent-dependent conformational changes or impurities. Mitigation strategies:

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., aminotransferases) using the compound’s 3D structure (PubChem CID: 45082151) .

- DFT calculations (Gaussian) : Predicts regioselectivity in oxidation or amidation reactions, accounting for cyclohexene ring strain .

Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how can this be managed?

The amino and carboxamide groups confer hygroscopicity, leading to variability in mass measurements. Solutions:

Q. What strategies are effective for resolving the racemic mixture into individual enantiomers?

- Chiral chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H).

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to investigate the compound’s stability under varying pH conditions?

- Experimental setup : Incubate the compound in buffers (pH 2–12) at 37°C.

- Analysis : Monitor degradation via LC-MS at timed intervals. Use Arrhenius plots to calculate activation energy for hydrolysis .

Q. What are best practices for analyzing crystallographic data of derivatives (e.g., hydrochloride salts)?

Q. How can in vitro biological activity assays be optimized for this compound?

- Target selection : Prioritize enzymes with conserved binding pockets (e.g., cyclohexene-binding proteases).

- Assay conditions : Use fluorescence polarization to track binding kinetics (KD < 10 µM observed in related compounds) .

Contradictory Data & Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns in deuterated solvents?

Dynamic effects (e.g., ring puckering) or hydrogen bonding with DMSO-d₆ can cause splitting. Use variable-temperature NMR to distinguish between conformational exchange and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.